

## Daporinad: A Technical Guide to a Potent NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Daporinad**, also known as FK866 or APO866, is a highly potent and specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+ pools, **Daporinad** disrupts cellular metabolism and energy homeostasis, leading to cell death, particularly in highly metabolic cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of **Daporinad**. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of NAD+ metabolism and cancer therapeutics.

## **Chemical Structure and Physicochemical Properties**

**Daporinad** is a small molecule with the IUPAC name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide.[3] Its chemical structure and key physicochemical properties are summarized below.



| Property                       | Value                                                                       | Reference |
|--------------------------------|-----------------------------------------------------------------------------|-----------|
| Synonyms                       | FK866, APO866                                                               | [3]       |
| IUPAC Name                     | (E)-N-[4-(1-benzoylpiperidin-4-<br>yl)butyl]-3-(pyridin-3-<br>yl)acrylamide | [3]       |
| Molecular Formula              | C24H29N3O2                                                                  | [3]       |
| Molecular Weight               | 391.51 g/mol                                                                | [3]       |
| CAS Number                     | 658084-64-1                                                                 | [3]       |
| Appearance                     | Solid powder                                                                | [4]       |
| Solubility                     | Soluble in DMSO                                                             | [4]       |
| Hydrogen Bond Acceptors        | 5                                                                           | [2]       |
| Hydrogen Bond Donors           | 1                                                                           | [2]       |
| Rotatable Bonds                | 10                                                                          | [2]       |
| Topological Polar Surface Area | 62.3 Ų                                                                      | [2]       |
| XLogP3                         | 3.83                                                                        | [2]       |

## **Mechanism of Action and Signaling Pathways**

**Daporinad** exerts its biological effects by potently inhibiting NAMPT, a crucial enzyme in the NAD+ salvage pathway. This pathway is the primary route for NAD+ synthesis in mammalian cells.

## The NAD+ Salvage Pathway and NAMPT Inhibition

The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).



Click to download full resolution via product page

## Downstream Signaling Consequences of NAMPT Inhibition

By inhibiting NAMPT, **Daporinad** leads to a rapid depletion of intracellular NAD+ levels, which in turn reduces ATP production. This energy crisis triggers a cascade of downstream signaling events, ultimately leading to cell death. Key affected pathways include:

- Sirtuin (SIRT) Deacetylases: These NAD+-dependent enzymes are involved in various cellular processes, including cell cycle regulation and DNA repair. Reduced NAD+ levels inhibit SIRT1 activity.
- AKT/ERK Signaling: Daporinad has been shown to decrease the phosphorylation of AKT and ERK1/2, key proteins in cell survival and proliferation pathways.
- mTOR Pathway: Inhibition of NAMPT can lead to the suppression of mTOR signaling, a central regulator of cell growth and metabolism.





Click to download full resolution via product page

# Preclinical Pharmacology In Vitro Efficacy

**Daporinad** has demonstrated potent cytotoxic effects in a wide range of cancer cell lines, with IC50 values in the low nanomolar range.



| Cell Line                                    | Cancer Type                   | IC50 (nM)    | Assay                | Reference |
|----------------------------------------------|-------------------------------|--------------|----------------------|-----------|
| NMPRTase (cell-<br>free)                     | -                             | 0.09         | Enzyme<br>Inhibition | [1]       |
| SCLC cell lines (range)                      | Small Cell Lung<br>Cancer     | 0.38 - 7.2   | Cell Viability       | [5]       |
| A549                                         | Non-Small Cell<br>Lung Cancer | 100          | Cell Viability       | [5]       |
| Hematologic<br>Malignancies<br>(average)     | Various                       | 2.89 ± 0.47  | Cytotoxicity         | [6]       |
| Non-Hematologic<br>Malignancies<br>(average) | Various                       | 13.03 ± 2.94 | Cytotoxicity         | [6]       |

Treatment of cancer cells with **Daporinad** leads to a time- and concentration-dependent depletion of intracellular NAD+ and ATP. For instance, in chronic lymphocytic leukemia (CLL) cells, a significant drop in NAD+ is observed as early as 24 hours, followed by a decrease in ATP levels at 48 hours.[7]

### In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of **Daporinad** have been conducted in mice following intravenous administration.



| Dose<br>(mg/kg)                                                         | Cmax<br>(ng/mL)   | AUCinf<br>(ng <i>h/mL)</i> | t1/2 (h)    | CL (L/h/kg) | Vss (L/kg)  |
|-------------------------------------------------------------------------|-------------------|----------------------------|-------------|-------------|-------------|
| 5                                                                       | 5,470 ± 1,140     | 2,780 ± 321                | 0.81 ± 0.15 | 1.82 ± 0.21 | 1.14 ± 0.11 |
| 10                                                                      | 11,100 ±<br>1,170 | 5,980 ± 813                | 0.83 ± 0.09 | 1.71 ± 0.23 | 1.09 ± 0.09 |
| 30                                                                      | 38,700 ± 5,480    | 18,900 ±<br>2,430          | 0.77 ± 0.05 | 1.61 ± 0.21 | 0.87 ± 0.08 |
| Data from a<br>study in mice,<br>presented as<br>mean ± SD<br>(n=3).[8] |                   |                            |             |             |             |

## **Clinical Development**

**Daporinad** has been evaluated in Phase I and II clinical trials for the treatment of various cancers.

### **Phase I Trial in Advanced Solid Tumors**

A Phase I study in patients with advanced solid tumors established the safety profile and recommended Phase II dose.

| Parameter                 | Value                                                 | Reference |
|---------------------------|-------------------------------------------------------|-----------|
| Patient Population        | Advanced solid tumor malignancies                     | [9]       |
| Dosing Regimen            | Continuous 96-h infusion every 28 days                | [9]       |
| Recommended Phase II Dose | 0.126 mg/m²/h                                         | [9]       |
| Dose-Limiting Toxicity    | Thrombocytopenia                                      | [9]       |
| Efficacy                  | No objective responses; 4 patients had stable disease |           |



## Phase II Trial in Cutaneous T-Cell Lymphoma

A Phase II trial was initiated to evaluate the efficacy of **Daporinad** in patients with refractory or relapsed cutaneous T-cell lymphoma (CTCL). However, the study was terminated early.

| Parameter                 | Outcome                                             | Reference |
|---------------------------|-----------------------------------------------------|-----------|
| Patient Population        | Refractory or relapsed<br>Cutaneous T-Cell Lymphoma |           |
| Primary Efficacy Endpoint | Objective Response Rate                             | _         |
| Trial Status              | Terminated early                                    | -         |
| Reason for Termination    | Lack of efficacy at a prespecified interim analysis | _         |

# Experimental Protocols In Vitro NAMPT Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of a test compound against purified human NAMPT.





Click to download full resolution via product page

#### Materials:



- Purified recombinant human NAMPT enzyme
- Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl<sub>2</sub>, 2 mM DTT, 0.02% BSA)
- Nicotinamide (NAM)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Adenosine triphosphate (ATP)
- Nicotinamide mononucleotide adenylyltransferase (NMNAT)
- Alcohol dehydrogenase (ADH)
- Ethanol
- Test inhibitor (dissolved in DMSO)
- 384-well black microplates
- Fluorometric microplate reader

#### Procedure:

- Reagent Preparation: Prepare stock solutions and serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%. Prepare substrate and coupling enzyme mixtures.
- Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted test inhibitor or vehicle, followed by the diluted NAMPT enzyme. Incubate at room temperature for 15 minutes.
- Reaction Initiation: Add the substrate and coupling enzyme mixture to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
- Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.



 Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]

### **Cell Viability Assay**

This protocol outlines a method to assess the effect of **Daporinad** on the viability of cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., SCLC cell lines NCI-H209, NCI-H69)
- Appropriate cell culture medium and supplements
- Daporinad (FK866)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well opaque-walled plates
- Luminometer

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with increasing concentrations of **Daporinad**. Include a
  vehicle-only control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Assessment: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Measurement: Measure the luminescence using a luminometer.



• Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability. Calculate the LD50 (lethal dose 50) from the dose-response curve.[5]

#### In Vivo Xenograft Studies in Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of **Daporinad** in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation (e.g., Panc-1)
- Daporinad (FK866)
- Vehicle (e.g., 45% Propylene glycol + 5% Tween 80 + ddH2O)
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
   Administer Daporinad (e.g., 20 mg/kg/day, intraperitoneally) and vehicle to the respective groups for a specified duration (e.g., 4 weeks, 5 days per week).
- Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
- Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).



 Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of **Daporinad**.

#### Conclusion

**Daporinad** is a well-characterized, potent inhibitor of NAMPT with significant preclinical anticancer activity. Its mechanism of action, centered on the depletion of NAD+ and subsequent metabolic collapse, has been extensively studied. While clinical trials have not demonstrated sufficient efficacy to warrant further development as a monotherapy, **Daporinad** remains an invaluable tool for researchers studying NAD+ metabolism and its role in cancer and other diseases. The detailed data and protocols provided in this guide are intended to facilitate the continued exploration of NAMPT inhibition as a therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. jadpro.com [jadpro.com]
- 6. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Objective response rate and progression-free survival as surrogates for overall survival treatment effect: A meta-analysis across diverse tumour groups and contemporary therapies
   PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Daporinad: A Technical Guide to a Potent NAMPT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663336#chemical-structure-and-properties-of-daporinad]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com